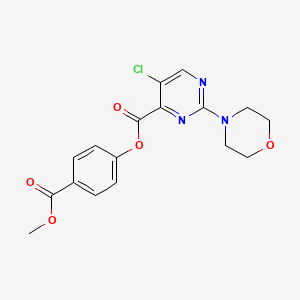![molecular formula C17H21F6N3O B11483296 3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-3-ylamino)propan-2-yl]propanamide](/img/structure/B11483296.png)
3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-3-ylamino)propan-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CYCLOHEXYL-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)AMINO]PROPAN-2-YL}PROPANAMIDE is a complex organic compound with a unique structure that includes a cyclohexyl group, a hexafluoroisopropyl group, and a pyridinylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)AMINO]PROPAN-2-YL}PROPANAMIDE typically involves multiple steps, starting with the preparation of the cyclohexyl and hexafluoroisopropyl intermediates. The key steps include:
Formation of the Cyclohexyl Intermediate: This can be achieved through the hydrogenation of cyclohexene.
Introduction of the Hexafluoroisopropyl Group: This step involves the reaction of hexafluoroacetone with an appropriate amine to form the hexafluoroisopropyl intermediate.
Coupling with Pyridin-3-ylamine: The final step involves coupling the hexafluoroisopropyl intermediate with pyridin-3-ylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-CYCLOHEXYL-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)AMINO]PROPAN-2-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-CYCLOHEXYL-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)AMINO]PROPAN-2-YL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-CYCLOHEXYL-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)AMINO]PROPAN-2-YL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoroisopropyl group may enhance the compound’s binding affinity and specificity, while the pyridinylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclohexyl-1-propyne: Used as a pharmaceutical intermediate and in organic synthesis.
N-[(2S)-3-cyclohexyl-1-oxo-1-({(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}amino)propan-2-yl]-1H-indole-2-carboxamide: Another compound with a cyclohexyl group and potential bioactivity.
Uniqueness
3-CYCLOHEXYL-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)AMINO]PROPAN-2-YL}PROPANAMIDE is unique due to the presence of the hexafluoroisopropyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H21F6N3O |
|---|---|
Peso molecular |
397.36 g/mol |
Nombre IUPAC |
3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-3-ylamino)propan-2-yl]propanamide |
InChI |
InChI=1S/C17H21F6N3O/c18-16(19,20)15(17(21,22)23,25-13-7-4-10-24-11-13)26-14(27)9-8-12-5-2-1-3-6-12/h4,7,10-12,25H,1-3,5-6,8-9H2,(H,26,27) |
Clave InChI |
CGWMVEDPPGKICC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B11483216.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)-2-methylbenzamide](/img/structure/B11483220.png)
![2-[(Z)-methoxy-NNO-azoxy]-1-(3-{[3-(trifluoromethyl)phenyl]sulfonyl}imidazolidin-1-yl)ethanone](/img/structure/B11483223.png)
![1-{4-[(3-Phenylpyrrolidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B11483227.png)
![2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B11483231.png)
![N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11483239.png)
![1-{[4-(2-Fluorophenyl)piperazin-1-YL]methyl}-3'-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11483253.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-4-methoxybenzamide](/img/structure/B11483260.png)
![3-methyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11483268.png)
![8-(3,5-dimethylphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11483270.png)
![N'-{4-acetyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl}-2-methylfuran-3-carbohydrazide](/img/structure/B11483280.png)
![N-(4-{[4-acetyl-5-methyl-1-(2-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11483290.png)
![ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B11483303.png)
